N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide, commonly known as CEP-33779, is a selective inhibitor of the nuclear factor kappa B (NF-kB) pathway. The NF-kB pathway is a complex cellular signaling pathway that has been implicated in a number of inflammatory diseases and cancer. CEP-33779 has shown promising results in pre-clinical trials targeting several diseases, including multiple myeloma, rheumatoid arthritis, and inflammatory bowel disease.